molecular formula C6H7Cl3N2 B6589905 1-(3,5-dichloropyridin-2-yl)methanamine hydrochloride CAS No. 239113-20-3

1-(3,5-dichloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B6589905
CAS No.: 239113-20-3
M. Wt: 213.5
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7Cl3N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichloropyridin-2-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include different amine derivatives.

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dichloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridin-2-ylmethanamine: Similar structure but with one less chlorine atom.

    5,6-Dichloropyridin-3-yl)methanamine hydrochloride: Similar structure but with different chlorine positions.

Uniqueness

1-(3,5-Dichloropyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

239113-20-3

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5

Purity

95

Origin of Product

United States

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